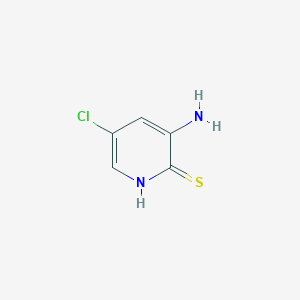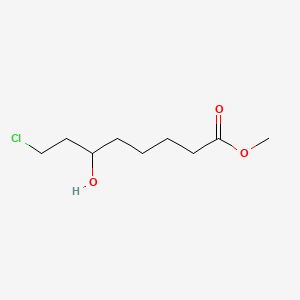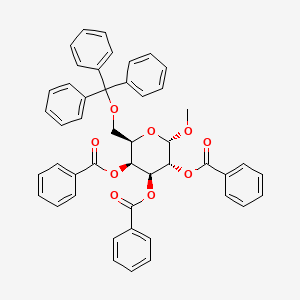![molecular formula C13H17NO2 B1643853 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine](/img/structure/B1643853.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is a chemical compound that belongs to the class of benzodioxane derivatives. This compound is characterized by the presence of a piperidine ring attached to a benzodioxane moiety. Benzodioxane derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine typically involves the reaction of 1,4-benzodioxane-6-amine with piperidine under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various alkyl or aryl halides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
作用机制
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission .
相似化合物的比较
Similar Compounds
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Another benzodioxane derivative with different functional groups.
N-(1-Benzyl-4-piperidinyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine: A compound with a similar structure but different substituents.
Uniqueness
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)piperidine is unique due to its specific combination of the benzodioxane and piperidine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine |
InChI |
InChI=1S/C13H17NO2/c1-2-12-13(16-8-7-15-12)9-11(1)10-3-5-14-6-4-10/h1-2,9-10,14H,3-8H2 |
InChI 键 |
XCHZRGYVGHQNCL-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCCO3 |
规范 SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


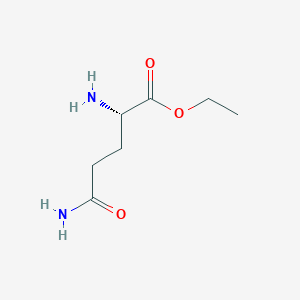


![1-Bicyclo[2.2.1]hept-5-en-2-yl-1-phenylethanol](/img/structure/B1643781.png)
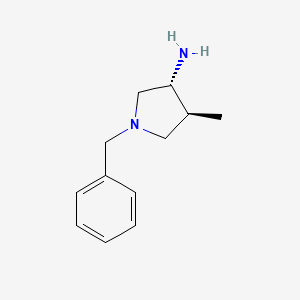


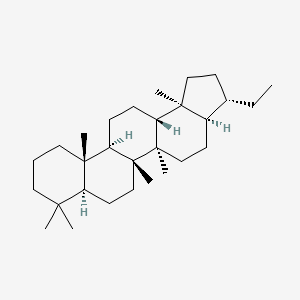
![(3aR,4R,5R,6aS)-4-[(1E)-4-(3-Chlorophenoxy)-3-oxo-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1643794.png)
